molecular formula C16H30O B12446454 10-Hexadecenal, (10Z)-

10-Hexadecenal, (10Z)-

Cat. No.: B12446454
M. Wt: 238.41 g/mol
InChI Key: NBLCOWKIHZCSCF-UHFFFAOYSA-N
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Description

10-Hexadecenal, (10Z)-, also known as (Z)-10-Hexadecenal, is an organic compound with the molecular formula C16H30O. It is a long-chain aldehyde with a double bond in the Z-configuration at the 10th carbon position. This compound is known for its role in various biological processes and its presence in natural products such as pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hexadecenal, (10Z)-, typically involves the use of long-chain fatty acids or their derivatives. One common method is the reduction of the corresponding fatty acid or ester to the alcohol, followed by oxidation to the aldehyde. The Z-configuration can be achieved through careful control of reaction conditions, such as temperature and the use of specific catalysts.

Industrial Production Methods: Industrial production of 10-Hexadecenal, (10Z)-, often involves the use of biotechnological processes, including the fermentation of microorganisms that produce the compound naturally. These methods are advantageous due to their sustainability and the ability to produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: 10-Hexadecenal, (10Z)-, undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the Z-configuration can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen bromide).

Major Products:

    Oxidation: 10-Hexadecenoic acid.

    Reduction: 10-Hexadecenol.

    Substitution: Halogenated derivatives of 10-Hexadecenal.

Scientific Research Applications

10-Hexadecenal, (10Z)-, has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its role in pheromone signaling in insects and other organisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10-Hexadecenal, (10Z)-, involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptor proteins and triggering signaling pathways that result in behavioral responses. The aldehyde group is also reactive, allowing the compound to participate in various biochemical reactions.

Comparison with Similar Compounds

10-Hexadecenal, (10Z)-, can be compared with other long-chain aldehydes, such as:

    10-Hexadecenal, (E)-: The E-configuration isomer, which has different chemical and biological properties due to the different spatial arrangement of atoms.

    Hexadecanal: A saturated aldehyde with no double bonds, which has different reactivity and applications.

    Octadecenal: A longer-chain aldehyde with similar reactivity but different physical properties.

The uniqueness of 10-Hexadecenal, (10Z)-, lies in its specific Z-configuration, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-10-enal

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3

InChI Key

NBLCOWKIHZCSCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCCC=O

Origin of Product

United States

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